(E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
(E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a cinnamylpiperazine moiety, and a trifluoromethyl group.
Properties
IUPAC Name |
5-methyl-7-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6/c1-15-14-17(29-19(24-15)25-18(26-29)20(21,22)23)28-12-10-27(11-13-28)9-5-8-16-6-3-2-4-7-16/h2-8,14H,9-13H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUFSSJYRGWTEL-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC=CC4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, the introduction of the cinnamylpiperazine moiety, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound (E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a member of a class of heterocyclic compounds that have garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.
Structure
The compound features a complex structure characterized by a triazolo-pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety. The presence of the cinnamyl group enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that triazolo-pyrimidine derivatives can exhibit broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Neurological Applications
Given the piperazine moiety's known effects on the central nervous system, this compound is being investigated for potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems or exhibit antioxidant properties, making it a candidate for treating neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis.
- Antimicrobial Testing : In vivo tests showed significant reduction in bacterial load in infected models when treated with this compound compared to controls.
- Neuroprotection : Animal models indicated that treatment with this compound reduced neuronal apoptosis in models of oxidative stress.
Mechanism of Action
The mechanism of action of (E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-phenylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
(E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the cinnamylpiperazine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in various applications to achieve specific desired effects.
Biological Activity
The compound (E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a novel heterocyclic compound with potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyrimidine core followed by the introduction of the piperazine and cinnamyl substituents. The trifluoromethyl group is often incorporated to enhance biological activity and lipophilicity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro assays revealed that these compounds showed varying degrees of cytotoxicity against cervical (HeLa) and breast cancer cell lines (HCC1937). The most potent derivatives inhibited cell proliferation at concentrations as low as 7 µM .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Western blot analyses indicated that these compounds can inhibit the phosphorylation of EGFR and downstream signaling molecules such as Akt and Erk1/2 .
Antimicrobial Activity
Additionally, triazolo[1,5-a]pyrimidines have shown promising antimicrobial properties. A study investigated their activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that certain derivatives exhibited strong antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.023 to 20 µM .
Case Study 1: Anticancer Evaluation
In a recent study published in Molecules, a series of triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer potential. The lead compound demonstrated significant antiproliferative activity against multiple cancer cell lines and was found to induce apoptosis through caspase activation .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial efficacy of a related triazolo[1,5-a]pyrimidine compound against Leishmania spp. and Trypanosoma cruzi. The results showed low toxicity towards macrophage host cells while maintaining high activity against the pathogens .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | Effective Concentration (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 7 | EGFR inhibition |
| Anticancer | HCC1937 | 11 | Akt/Erk pathway inhibition |
| Antimicrobial | MRSA | 0.023 - 20 | Disruption of bacterial cell wall |
| Antimicrobial | Leishmania spp. | Not specified | Cytotoxicity towards parasites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
